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Compound of Interest

Compound Name: 10-Methylphenothiazine

Cat. No.: B072558

An In-depth Technical Guide to the Spectroscopic Data of 10-Methylphenothiazine

This guide provides a comprehensive overview of the spectroscopic data for 10-
Methylphenothiazine (C13H11NS), a significant heterocyclic compound within the
phenothiazine class.[1][2] The information presented is tailored for researchers, scientists, and
professionals in drug development who rely on precise analytical data for structural elucidation
and characterization. This document details infrared (IR) and nuclear magnetic resonance
(NMR) data, outlines the experimental protocols for their acquisition, and provides a logical
workflow for spectroscopic analysis.

Data Presentation

The quantitative spectroscopic data for 10-Methylphenothiazine are summarized in the tables
below for clarity and ease of comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The spectrum of 10-Methylphenothiazine shows
characteristic peaks corresponding to its aromatic rings, C-N, and C-S bonds.

Table 1: Key IR Absorption Bands for 10-Methylphenothiazine
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Frequency (cm™?) Vibration Type Functional Group
~3050 Aromatic C-H Stretch C-H (Aromatic)

~1595, 1574 Ring C=C Breathing C=C (Aromatic)

~1474, 1445 Ring C=C Breathing C=C (Aromatic)

~1254 Symmetric C-N-C Stretch C-N-C

~1080 Symmetric C-S-C Stretch C-s-C

~870-820 C-H Out-of-plane Bending 1,2,4-Trisubstituted Ring

Note: The exact peak positions can vary slightly based on the experimental method (e.g., KBr
pellet vs. ATR). The data presented is a compilation of typical values for phenothiazine
derivatives.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms. Data for both proton (*H) and carbon-13 (*3C) NMR are presented.

1H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their neighboring
environments.

Table 2: 1H NMR Spectroscopic Data for 10-Methylphenothiazine
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Chemical Shift Lo . .
Multiplicity Integration Assignment Solvent

(3) ppm

7.18-7.25 Multiplet 2H Aromatic CH DMSO-ds
7.12 Triplet 2H Aromatic CH DMSO-de
6.95 Doublet 2H Aromatic CH DMSO-de
6.88 Triplet 2H Aromatic CH DMSO-ds
3.34 Singlet 3H N-CHs DMSO-ds

Data sourced from SpectraBase, acquired on a 500 MHz spectrometer.[4]
13C NMR Spectroscopy

Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms in a
molecule.

Table 3: 13C NMR Spectroscopic Data for 10-Methylphenothiazine

Chemical Shift (6) ppm Assignment Solvent
145.4 C-S & C-N (quaternary) CDCls
127.4 Aromatic CH CDCls
127.2 Aromatic CH CDClIs
122.9 Aromatic CH CDCls
122.5 Aromatic CH CDCls
114.7 Aromatic CH CDCls
35.7 N-CHs CDCls

Data sourced from a literature reference, acquired on a Bruker WP-200 instrument.[5]

Experimental Protocols
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Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.
The following are generalized protocols for obtaining the IR and NMR spectra of 10-
Methylphenothiazine.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid
samples.

o Sample Preparation: A small amount of solid 10-Methylphenothiazine (98% purity) is
placed directly onto the ATR crystal (e.g., diamond).[6]

 Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[1]
o Data Acquisition:

o The spectrum is typically recorded from 4000 to 400 cm~1.

o Abackground spectrum of the clean, empty ATR crystal is collected first.

o The sample is then placed on the crystal, and pressure is applied using a clamp to ensure
good contact.

o The sample spectrum is collected, typically averaging 32 or 64 scans to improve the
signal-to-noise ratio.

o Resolution is setto 4 cm™1.

o Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum. Baseline correction may be applied if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

e Sample Preparation:
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o Approximately 5-10 mg of 10-Methylphenothiazine is dissolved in ~0.7 mL of a
deuterated solvent (e.g., DMSO-ds for tH NMR or CDClIs for 13C NMR) in a standard 5 mm
NMR tube.[4][5]

o A small amount of an internal standard, typically tetramethylsilane (TMS), is added to
reference the chemical shifts to 0.00 ppm.

e Instrumentation: A high-field NMR spectrometer (e.g., Varian 400 MHz or Bruker 500 MHz) is
used.[4][7]

» Data Acquisition:

o For 'H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse
angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 transients.

o For 3C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and
enhance the signal. A larger number of transients (e.g., 1024 or more) is typically required
due to the low natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a
Fourier transform. The resulting spectrum is then phased and baseline corrected. For *H
NMR, the peaks are integrated to determine the relative ratios of protons.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample handling to final structural
analysis in a typical spectroscopic characterization process.
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Caption: Workflow for Spectroscopic Analysis of 10-Methylphenothiazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic data of 10-Methylphenothiazine (IR,
NMR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072558#spectroscopic-data-of-10-
methylphenothiazine-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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